

A Comparative Guide to the Chain Termination Efficiency of 2'-Modified Nucleotide Analogs

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Compound of Interest

Compound Name: 3'-beta-Azido-2',3'-dideoxyuridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chain termination efficiency of commonly used 2'-modified nucleotide analogs. The information presented is intended to assist researchers in selecting the appropriate analog for their specific applications, such as antiviral drug development and nucleic acid sequencing.

Introduction to 2'-Modified Nucleotide Analogs and Chain Termination

Nucleotide analogs are synthetic molecules that mimic the structure of natural nucleotides. Modifications at the 2' position of the ribose sugar are of particular interest as they can influence the analog's incorporation by polymerases and its ability to terminate the growing nucleic acid chain. This mechanism of chain termination is a cornerstone of many antiviral therapies and sequencing technologies. The efficiency with which a 2'-modified nucleotide analog is incorporated and subsequently halts polymerase activity is a critical determinant of its efficacy.

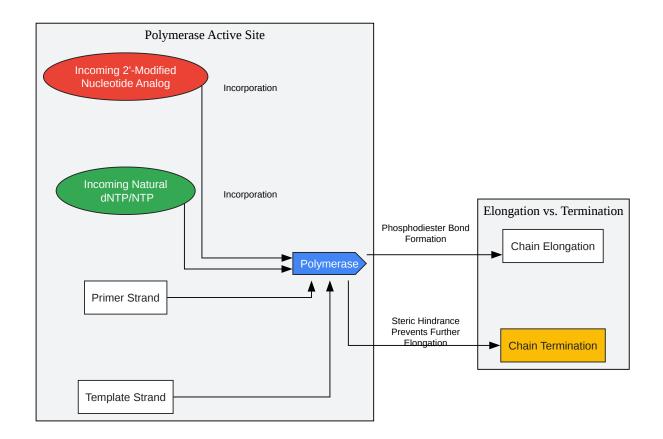
This guide focuses on a comparative analysis of three key classes of 2'-modified nucleotide analogs: 2'-deoxy-2'-fluoro (2'-F), 2'-O-methyl (2'-OMe), and 2'-azido (2'-N₃). We will delve into their mechanisms of action, present quantitative data on their chain termination efficiencies, and provide detailed experimental protocols for their evaluation.



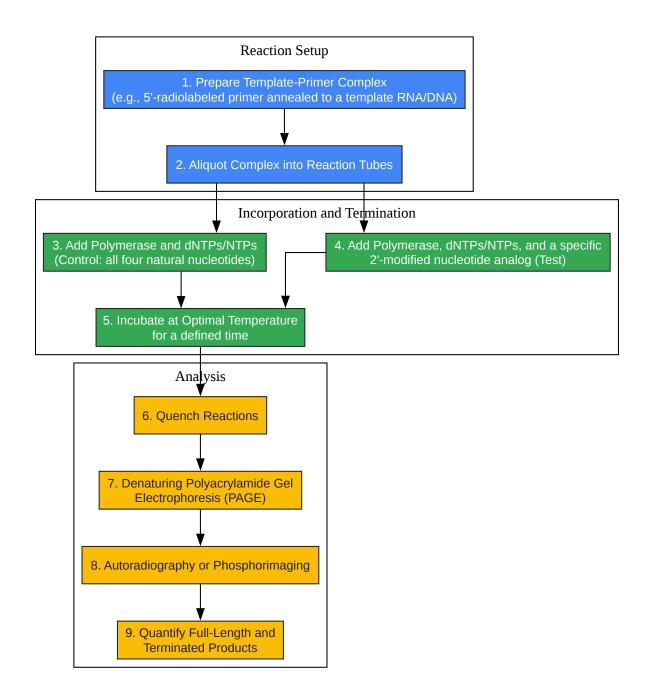
Mechanism of Polymerase-Mediated Chain Termination

The fundamental principle behind chain termination by 2'-modified nucleotide analogs lies in their structural deviation from natural nucleotides. While they are recognized and incorporated into the nascent RNA or DNA strand by a polymerase, the modification at the 2' position can sterically hinder the formation of the subsequent phosphodiester bond, thereby halting further elongation of the nucleic acid chain.









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